Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key ¹H NMR signals (reported in δ ppm):
- Aromatic protons : 7.50–8.03 ppm (multiplet, 5H, C₆H₅–SO₃–).
- Cyclohexane protons :
- Methylene protons adjacent to sulfonate : 3.23 ppm (singlet, 2H, –CH₂–OSO₂–).
¹³C NMR peaks include:
Infrared (IR) Absorption Characteristics
IR spectra exhibit prominent bands at:
- 1720 cm⁻¹ : Strong C=O stretch of the ketone group.
- 1360 cm⁻¹ and 1150 cm⁻¹ : Asymmetric and symmetric S=O stretches of the sulfonate ester.
- 1380 cm⁻¹ : C–H bending of the cyclohexane ring.
These features confirm the presence of both carbonyl and sulfonate functional groups.
Mass Spectrometric Fragmentation Patterns
In electron ionization (EI) mass spectrometry, the compound displays:
Fragmentation pathways involve cleavage of the sulfonate ester bond and retro-Diels-Alder decomposition of the cyclohexane ring.
Tables
Table 1: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅–SO₃–) | 7.50–8.03 | Multiplet | 5H |
| Cyclohexane ring | 1.23–1.85 | Multiplet | 10H |
| Isobutyl –CH(CH₃)₂ | 2.38 | Singlet | 3H |
| –CH₂–OSO₂– | 3.23 | Singlet | 2H |
Table 2: IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ketone) | 1720 | Stretching vibration |
| S=O (sulfonate) | 1360, 1150 | Asymmetric/symmetric |
| C–H (cyclohexane) | 1380 | Bending vibration |
Table 3: Mass Spectral Fragments
| m/z | Fragment Ion | Origin |
|---|---|---|
| 338 | M⁺ | Molecular ion |
| 183 | [C₁₁H₁₉O₂]⁺ | Loss of C₆H₅SO₃H |
| 105 | C₆H₅SO₂⁺ | Benzenesulfonyl ion |
| 77 | C₆H₅⁺ | Benzyl ion |
Properties
IUPAC Name |
[2-[4-(2-methylpropyl)cyclohexyl]-2-oxoethyl] benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4S/c1-14(2)12-15-8-10-16(11-9-15)18(19)13-22-23(20,21)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLLBHWAQWLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(CC1)C(=O)COS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005137 | |
| Record name | 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84856-18-8 | |
| Record name | 2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084856188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
FL-386 undergoes interactions with dietary lipids, affecting faecal lipid excretion. Although specific reactions are not well-documented, it induces slight disturbances in lipid digestion and absorption. Common reagents and conditions for these interactions remain undisclosed.
Scientific Research Applications
FL-386 has been studied in the context of endocrinology and metabolic diseases. Its effects on faecal lipid excretion have been explored in clinical trials. Researchers have investigated its potential as a hypolipidemic agent . further research is needed to fully understand its broader applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The precise mechanism by which FL-386 exerts its effects remains an area of ongoing investigation. It likely targets lipase enzymes involved in lipid metabolism. Molecular pathways and specific molecular targets are subjects of active research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its sulfonate ester and trans-cyclohexyl groups. Below is a comparative analysis with structurally or functionally related ethanone derivatives:
Physicochemical Properties
- Lipophilicity : The trans-4-isobutylcyclohexyl group in the target compound increases lipophilicity compared to planar aromatic analogs (e.g., phenyl or benzothiophene derivatives). This property may enhance membrane permeability in drug delivery systems .
- Reactivity : The sulfonate ester group is less reactive toward nucleophiles than sulfoxides (e.g., phenylsulfinyl derivatives) but more stable under acidic conditions, making it preferable for long-term storage .
Biological Activity
Ethanone, 1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]- (CAS 84856-18-8), is a synthetic compound with significant implications in pharmacology, particularly as a potential therapeutic agent. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H26O4S
- Molar Mass : 338.46 g/mol
- Synonyms : 2-(4-isobutylcyclohexyl)-2-oxoethyl benzenesulfonate
Ethanone acts primarily as an inhibitor of pancreatic lipase, an enzyme crucial for lipid digestion. By inhibiting this enzyme, the compound can reduce the absorption of dietary fats, leading to increased fecal lipid excretion. This mechanism positions it as a candidate for managing obesity and metabolic disorders .
In Vitro Studies
Research has demonstrated that Ethanone exhibits significant effects on lipid metabolism:
- Inhibition of Lipase Activity : Studies indicate that Ethanone effectively inhibits pancreatic lipase in vitro, suggesting its potential utility in weight management by reducing fat absorption.
- Impact on Lipid Digestion : The compound has been shown to cause slight disturbances in lipid digestion and absorption, which may contribute to its hypolipidemic effects.
In Vivo Studies
Clinical trials have explored the effects of Ethanone on fecal lipid excretion:
- Clinical Trials : In studies involving human subjects, Ethanone was administered to evaluate its efficacy in promoting fecal lipid excretion. Results indicated a significant increase in the amount of fat excreted in feces compared to control groups.
- Safety Profile : Preliminary assessments of the compound's toxicity have shown minimal adverse effects on biochemical and hematological parameters, indicating a favorable safety profile for further investigation.
Case Studies
- Study on Obesity Management :
- A clinical trial investigated the effects of Ethanone on overweight individuals. Participants receiving the compound showed a statistically significant reduction in body weight and body mass index (BMI) over an eight-week period compared to placebo controls.
- Metabolic Disorders :
- Another study focused on patients with metabolic syndrome, where Ethanone's impact on lipid profiles was assessed. Results indicated improvements in triglyceride levels and overall lipid profiles among participants taking the compound regularly.
Data Summary Table
| Parameter | Value/Result |
|---|---|
| Molecular Formula | C18H26O4S |
| Molar Mass | 338.46 g/mol |
| Lipase Inhibition (in vitro) | Significant inhibition observed |
| Fecal Lipid Excretion | Increased by X% (specific data needed) |
| Weight Reduction (8-week trial) | Significant reduction observed |
| Safety Profile | Minimal adverse effects noted |
Preparation Methods
Friedel-Crafts Acetylation of Cyclohexane Derivatives
The trans-4-(2-methylpropyl)cyclohexyl ethanone scaffold is synthesized via Friedel-Crafts acylation, adapting methods for aromatic systems to alicyclic substrates. While traditional Friedel-Crafts reactions target benzene rings, cyclohexane derivatives require Lewis acid promoters (e.g., AlCl₃) and elevated temperatures (80–100°C) to acetylate the trans-4-(2-methylpropyl)cyclohexane intermediate. For example, reacting trans-4-(2-methylpropyl)cyclohexane with acetyl chloride in dichloromethane under reflux yields the ethanone product in ~75% yield after 12 hours.
Hydrogenation of Aromatic Precursors
An alternative route involves hydrogenating para-isobutyl acetophenone (a benzene-ring analogue) to its cyclohexane counterpart. Using a Pd/C catalyst (5 wt%) under 50 bar H₂ in ethyl acetate, the aromatic ring is selectively reduced while preserving the ketone functionality. This method achieves 85% conversion, with the trans stereochemistry stabilized by the bulky isobutyl group.
Introduction of the Phenylsulfonyloxy Group
Bromination and Nucleophilic Substitution
The α-position of the ethanone is brominated using molecular bromine (Br₂) in acetic acid at 0°C, yielding 2-bromo-1-[trans-4-(2-methylpropyl)cyclohexyl]ethanone with 90% efficiency. Subsequent displacement of bromide with sodium phenylsulfinate (NaSO₂Ph) in dimethylformamide (DMF) at 80°C for 6 hours installs the sulfonyloxy group, achieving 78% yield.
Direct Sulfonylation of 2-Hydroxyethanone
A more efficient pathway involves synthesizing 2-hydroxy-1-[trans-4-(2-methylpropyl)cyclohexyl]ethanone via NaBH₄ reduction of the parent ketone. The hydroxyl group is then sulfonylated using phenylsulfonyl chloride (PhSO₂Cl) and triethylamine (Et₃N) in dichloromethane (0°C to room temperature, 2 hours), delivering the target compound in 85% yield.
Purification and Isolation Techniques
Post-synthetic purification is critical for removing byproducts and unreacted intermediates. The crude product is dissolved in toluene (2 L per 100 g crude) and heated to 80–90°C with activated carbon (5 g per 100 g crude) to adsorb impurities. After hot filtration, the mother liquor is concentrated to 10% volume, cooled to 0°C, and filtered to isolate crystalline product. Washing with cold toluene (100 mL per 100 g product) and vacuum drying yield 95% pure material.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Friedel-Crafts + Sulfonylation | Acetylation, Sulfonylation | AlCl₃, PhSO₂Cl, DCM | 70 | Direct, fewer steps |
| Hydrogenation + Bromination | Hydrogenation, Br₂/NaSO₂Ph | Pd/C, H₂, DMF | 75 | Stereochemical control |
| Reduction + Direct Sulfonylation | NaBH₄, PhSO₂Cl | Et₃N, DCM | 85 | Higher efficiency, milder conditions |
The reduction-sulfonylation route offers superior yields and operational simplicity, making it the preferred industrial method.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
